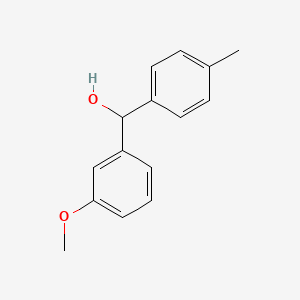

(3-Methoxyphenyl)(p-tolyl)methanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKHKSGBPXFYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260727 | |

| Record name | 3-Methoxy-α-(4-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-62-9 | |

| Record name | 3-Methoxy-α-(4-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-α-(4-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Formation and Reactivity Pathways

Elucidation of Reaction Mechanisms

The formation of (3-Methoxyphenyl)(p-tolyl)methanol typically involves the addition of an organometallic reagent, such as a Grignard or organozinc reagent derived from p-xylene, to 3-methoxybenzaldehyde (B106831). The elucidation of the reaction mechanism involves studying the kinetics of the elementary steps, identifying key intermediates, and understanding the role of proton transfer and Lewis acid-base interactions.

Kinetic Studies of Elementary Steps in Aryl(aryl)methanol Formation

The reaction mechanism is generally considered to involve the following steps:

Coordination: The Grignard reagent (p-tolylmagnesium halide) coordinates to the carbonyl oxygen of 3-methoxybenzaldehyde.

Nucleophilic Addition: The nucleophilic p-tolyl group attacks the electrophilic carbonyl carbon. This step is often the rate-determining step of the reaction. byjus.com

Formation of Alkoxide: A tetravalent magnesium alkoxide intermediate is formed.

Protonolysis: Subsequent workup with an acid protonates the alkoxide to yield the final this compound product. leah4sci.commnstate.edu

The rate of the reaction is influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the presence of any activating or deactivating groups on the aromatic rings. For instance, the reaction rate is dependent on the concentration of both the Grignard reagent and the carbonyl compound. byjus.com In some cases, the reaction can be complex, with evidence suggesting that the reaction can proceed with different Grignard reagent species like RMgX or R2Mg. byjus.com

Intermediates in Catalytic Cycles Leading to Aryl(aryl)methanols

In catalytic syntheses of diarylmethanols, various intermediates play a crucial role in the catalytic cycle. A common approach involves the use of organozinc reagents in the presence of a chiral catalyst.

A typical catalytic cycle for the formation of a diarylmethanol using an organozinc reagent can be described as follows:

Transmetallation: An organolithium or Grignard reagent (ArLi or ArMgX) undergoes transmetallation with a zinc salt (e.g., ZnCl2) to generate an arylzinc species (ArZnCl). nih.gov

Formation of Mixed Organozinc Reagent: A second equivalent of an organolithium reagent can be added to form a more reactive mixed organozinc reagent (e.g., ArZnR'). nih.gov

Catalyst Activation: The chiral catalyst, often an amino alcohol, coordinates to the organozinc reagent.

Nucleophilic Addition: The aryl group from the activated zinc complex is transferred to the aldehyde (e.g., 3-methoxybenzaldehyde), forming a zinc alkoxide intermediate.

Product Release and Catalyst Regeneration: The zinc alkoxide can then be protonated during workup to release the diarylmethanol product. Alternatively, in some catalytic cycles, the zinc alkoxide may react with another molecule of the organozinc reagent to regenerate the active catalyst and form a zinc salt byproduct.

The presence of salt byproducts like LiCl and MgX2 from the initial transmetallation step can significantly impact the reaction, often promoting a non-enantioselective background reaction. nih.gov This highlights the importance of carefully controlling the reaction conditions to favor the desired catalytic pathway.

Pathways Involving Proton Transfer and Lewis Acid-Base Interactions

Proton transfer and Lewis acid-base interactions are fundamental to many of the reactions involved in the synthesis and subsequent transformations of this compound.

Proton Transfer:

Activation of Carbonyls: In the presence of a protic acid, the carbonyl oxygen of 3-methoxybenzaldehyde can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile.

Workup: As mentioned earlier, the final step in many syntheses of diarylmethanols is the protonation of the resulting alkoxide intermediate by the addition of an acid. This is a classic acid-base reaction. leah4sci.com

Lewis Acid-Base Interactions:

Activation of Reactants: Lewis acids can play a significant role in activating both the electrophile and the nucleophile. For instance, a Lewis acid can coordinate to the carbonyl oxygen of the aldehyde, similar to protonation, to enhance its electrophilicity.

Catalyst-Substrate Interaction: In enantioselective catalysis, the chiral catalyst often acts as a chiral Lewis acid or Lewis base. It coordinates with the reactants, such as the organozinc reagent and the aldehyde, to create a chiral environment that directs the stereochemical outcome of the reaction. miami.edu

Modulation of Reactivity: The interaction between Lewis acidic salt byproducts (e.g., LiCl, MgX2) and the reactants or catalyst can alter the reaction pathway and selectivity, often detrimentally in asymmetric reactions. nih.gov

Stereochemical Aspects of Asymmetric Synthesis

The central carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective methods to synthesize a single enantiomer is a key area of research.

Enantioselective Catalysis in Diaryl Methanol (B129727) Production

The enantioselective synthesis of diaryl methanols is most commonly achieved through the catalytic asymmetric addition of an aryl nucleophile to an aldehyde. A variety of chiral catalysts have been developed for this purpose.

Common strategies include:

Chiral Amino Alcohol Catalysts: Ligands such as (-)-MIB (N-methylisoborneol) have been used to catalyze the addition of organozinc reagents to aldehydes, affording enantioenriched diarylmethanols. nih.gov

Heterogeneous Chiral Catalysts: Proline-derived ligands immobilized on mesoporous silicas have been developed as heterogeneous catalysts for the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025), demonstrating the potential for recyclable catalyst systems. The enantioselectivity of these systems can be highly dependent on the properties of the support material. rsc.org

Helical Chiral Catalysts: Novel catalysts based on helical structures, such as 1-azahelicene N-oxides, have been developed and applied in asymmetric synthesis, including the allylation of ketoimines, showcasing the continuous innovation in chiral catalyst design. miami.edu

The table below summarizes representative results for the enantioselective synthesis of diaryl methanols using different catalytic systems.

| Catalyst/Ligand | Aryl Source | Aldehyde | Yield (%) | ee (%) | Reference |

| (-)-MIB | PhZnEt | 2-Naphthaldehyde | - | 97 | nih.gov |

| Proline-derived ligand on silica | Et2Zn | Benzaldehyde | - | up to 98 | rsc.org |

| Helical Pyridine N-oxide | Allyl-reagent | Ketoimine | up to 94 | up to 99 | miami.edu |

This table presents data for the synthesis of various diaryl methanols to illustrate the effectiveness of different catalytic systems. The principles are applicable to the synthesis of this compound.

Diastereoselectivity in Multi-Stereocenter Formation involving this compound Derivatives

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Controlling the stereochemical outcome of such reactions is known as diastereocontrol. While specific studies on the diastereoselective reactions of this compound derivatives are limited, general principles of stereocontrol in similar systems can be applied.

For instance, the reaction of a chiral aldehyde with an organometallic reagent can proceed with facial selectivity, leading to a preponderance of one diastereomer. Similarly, if this compound is used as a chiral starting material, its hydroxyl group can direct the stereochemical course of a subsequent reaction at a different position in the molecule.

An example of achieving stereocontrol involves the regio- and stereo-selective coupling between trimethylsilyl (B98337) allylic carbanions and aldehydes. The choice of additive can dramatically influence the diastereoselectivity of the product. For example, using R2BCl or EtAlCl2 as an additive predominantly gives the threo isomer, while Bu3SnCl–BF3 exclusively affords the erythro isomer. rsc.org This demonstrates how external reagents can be used to control the formation of a specific diastereomer in reactions that create a new stereocenter adjacent to an existing one. Quantum chemical studies on the asymmetric allylation of benzaldehyde have also been used to understand the origin of stereoselectivity, with calculations often showing a preference for a six-membered ring chair-like transition state. nih.gov

Rearrangement Mechanisms in Aryl(aryl)methanol Synthesis

The formation of aryl(aryl)methanols often involves rearrangement reactions, which are critical for establishing the final carbon-carbon bond framework. Among these, the mdpi.commdpi.com-Wittig rearrangement of benzylic ethers has been a subject of detailed mechanistic study. mdpi.comresearchgate.net This rearrangement provides an indirect yet valuable method for C-C bond formation, though it has been somewhat underutilized in modern synthesis, partly due to the requirement of strongly basic conditions. mdpi.comresearchgate.net

The general strategy involves the deprotonation of an aryl benzyl (B1604629) ether at the benzylic position, followed by the migration of an aryl group. The reaction is typically promoted by strong bases such as organolithium reagents. mdpi.com

The mdpi.commdpi.com-Wittig rearrangement is a carbanionic rearrangement that transforms an ether into an alcohol. organic-chemistry.org For the synthesis of a diarylmethanol like this compound, a plausible precursor would be a substituted benzyl ether, for example, 3-methoxybenzyl p-tolyl ether or benzyl 3-methoxy-p-tolyl ether.

The mechanism of the mdpi.commdpi.com-Wittig rearrangement is widely recognized to proceed through a radical dissociation-recombination pathway. organic-chemistry.orgacgpubs.org The process is initiated by the formation of a lithiated intermediate upon treatment with a strong base, such as butyllithium. This intermediate then undergoes homolytic cleavage to form a ketyl radical and a carbon radical, which subsequently recombine within a solvent cage to yield the corresponding lithium alkoxide. organic-chemistry.org

Recent studies have focused on using activating groups on the aryl ring to facilitate the rearrangement under milder conditions. mdpi.comresearchgate.net For instance, research on meta-substituted benzyloxy-N-butylbenzamides has shown that the amide group can effectively promote the Wittig rearrangement to yield diarylmethanols. dntb.gov.ua Similarly, the use of a phosphonamidate group has been demonstrated to activate the aryl ring for successful Wittig rearrangement of meta-disposed benzylic ethers, leading to the formation of phosphonamidate-functionalized diarylmethanols in moderate to good yields. mdpi.comresearchgate.net

In a study involving the mdpi.commdpi.com-Wittig rearrangement of THP (tetrahydropyran) acetals derived from diarylmethanols, the treatment with iso-butyllithium led to the formation of the corresponding tertiary alcohols. acgpubs.org This further supports the feasibility of such rearrangements in structurally related systems. The table below summarizes the results from a study on the Wittig rearrangement of benzyloxyphenylphosphonamidates, which serves as a model for the synthesis of substituted diarylmethanols.

| Entry | Substrate | Product | Yield (%) |

| 1 | Ethyl N-butyl-P-(4-(benzyloxy)phenyl)phosphonamidate | Ethyl N-butyl-P-(2-hydroxy-2-phenylethyl)phenylphosphonamidate | 75 |

| 2 | Ethyl N-butyl-P-(3-(benzyloxy)phenyl)phosphonamidate | Ethyl N-butyl-P-(2-hydroxy-2-phenylethyl)phenylphosphonamidate | 68 |

| 3 | Ethyl N-butyl-P-(4-((4-methoxybenzyl)oxy)phenyl)phosphonamidate | Ethyl N-butyl-P-(2-hydroxy-2-(4-methoxyphenyl)ethyl)phenylphosphonamidate | 82 |

| 4 | Ethyl N-butyl-P-(3-((4-methoxybenzyl)oxy)phenyl)phosphonamidate | Ethyl N-butyl-P-(2-hydroxy-2-(4-methoxyphenyl)ethyl)phenylphosphonamidate | 71 |

| Data derived from studies on analogous systems. mdpi.comresearchgate.net |

The regioselectivity and the ease of the reaction are influenced by the substituents present on the aromatic rings. organic-chemistry.org Groups that can stabilize the initial anion formed during lithiation and the subsequent radical intermediate will facilitate the rearrangement process. organic-chemistry.org For a compound like this compound, the methoxy (B1213986) and tolyl groups would play a role in the electronic properties of the rearranging system.

Transformations and Functionalizations of 3 Methoxyphenyl P Tolyl Methanol

Reactions Involving the Central Hydroxyl Functionality

The hydroxyl group is a primary site for chemical modification in (3-Methoxyphenyl)(p-tolyl)methanol, enabling a range of transformations.

Dehydroxylation and Subsequent Functionalization

The removal of the hydroxyl group, or dehydroxylation, from diarylmethanols like this compound is a critical step for the synthesis of various derivatives. This process typically proceeds through the formation of a stabilized carbocation intermediate. The stability of this intermediate is enhanced by the presence of the two aryl groups.

One common method for dehydroxylation involves the use of a reducing agent in the presence of an acid catalyst. For instance, triethylsilane (HSiEt3) with a catalytic amount of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) can effectively reduce primary alcohols and ethers to their corresponding hydrocarbons. organic-chemistry.org This method offers a pathway to convert this compound into (3-methoxyphenyl)(p-tolyl)methane.

Subsequent functionalization can then be achieved by trapping the carbocation intermediate with various nucleophiles. This allows for the introduction of a wide range of functional groups in place of the original hydroxyl group.

Oxidation to Ketones and Further Derivatives

The oxidation of the secondary alcohol in this compound to its corresponding ketone, (3-methoxyphenyl)(p-tolyl)methanone, is a fundamental transformation. Various oxidizing agents can be employed to achieve this conversion with high efficiency.

Recent research has highlighted the use of copper pyrithione (B72027) as a catalyst for the oxidation of secondary benzyl (B1604629) alcohols to the corresponding carbonyl compounds. researchgate.net This method utilizes molecular oxygen or air as the oxidant under mild conditions, offering high yields of up to 98% and a broad substrate scope. researchgate.net The reaction demonstrates good selectivity for the secondary alcohol, leaving other functional groups on the aromatic rings intact. researchgate.net

| Reactant | Product | Catalyst | Oxidant | Yield |

| Phenyl(p-tolyl)methanol | Phenyl(p-tolyl)methanone | Copper Pyrithione | O2/Air | High (up to 98%) researchgate.net |

| (3-Chlorophenyl)(phenyl)methanol | (3-Chlorophenyl)(phenyl)methanone | Copper Pyrithione | O2/Air | High (up to 98%) researchgate.net |

This table illustrates the general applicability of copper pyrithione-catalyzed oxidation to various diarylmethanols, suggesting a similar high-yield conversion for this compound.

The resulting ketone, (3-methoxyphenyl)(p-tolyl)methanone, can serve as a precursor for further derivatives. For example, it can undergo reactions at the carbonyl group or modifications on the aromatic rings.

Formation of Ethers (e.g., Aryl Methyl Ethers)

The hydroxyl group of this compound can be converted into an ether linkage. A common method for forming aryl methyl ethers is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with a methyl halide.

Alternatively, methods for the cleavage of existing ethers can be adapted for ether formation. For instance, while some reagents are designed for the deprotection (cleavage) of p-methoxybenzyl (PMB) ethers organic-chemistry.org, the principles can be reversed under appropriate conditions to form ethers.

The formation of ethers from diarylmethanols can also be achieved through coupling reactions. For example, H3PMo12O40 has been shown to catalyze the coupling of diarylmethanols with epoxides, diols, or aldehydes, leading to the formation of more complex ether-containing structures. ccspublishing.org.cn This reaction proceeds through a carbocation intermediate formed from the diarylmethanol. ccspublishing.org.cn

Aromatic Ring Modifications and Substituent Effects

The two aromatic rings of this compound, the methoxy-substituted ring and the tolyl ring, are susceptible to various modifications, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on Methoxy (B1213986) and Tolyl Moieties

Electrophilic aromatic substitution (SEAr) is a key class of reactions for modifying the aromatic rings of this compound. wikipedia.org The existing substituents—the methoxy group and the methyl group (tolyl)—play a crucial role in directing the position of incoming electrophiles.

Both the methoxy group and the methyl group are activating, ortho-para directing groups. libretexts.org The methoxy group is a strong activator due to its ability to donate electron density to the ring through resonance. The methyl group is a weaker activator, operating through an inductive effect. libretexts.org

Therefore, in electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, the incoming electrophile will preferentially add to the positions ortho and para to these substituents. wikipedia.orgmasterorganicchemistry.com

| Reaction | Reagent | Catalyst | Electrophile |

| Nitration | HNO3 | H2SO4 | NO2+ libretexts.org |

| Halogenation (e.g., Bromination) | Br2 | FeBr3 | Br+ |

| Sulfonation | Fuming H2SO4 | - | SO3 |

| Friedel-Crafts Alkylation | R-Cl | AlCl3 | R+ libretexts.org |

| Friedel-Crafts Acylation | R-COCl | AlCl3 | R-CO+ |

This table summarizes common electrophilic aromatic substitution reactions and the electrophiles generated.

The interplay of the two activating groups on separate rings in this compound means that substitution can occur on either ring. The precise location of substitution will depend on the specific reaction conditions and the relative activating strengths of the methoxy and methyl groups.

Cross-Coupling Reactions on Halogenated Aryl Rings (if applicable for derivatives)

While this compound itself is not directly amenable to cross-coupling reactions, its halogenated derivatives are excellent substrates for such transformations. If the aromatic rings of this compound are first halogenated via electrophilic aromatic substitution, these halogenated derivatives can then participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. These reactions typically employ a palladium catalyst to couple the halogenated aryl ring with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira).

For example, a brominated derivative of this compound could be coupled with an arylboronic acid in a Suzuki reaction to form a biaryl structure, significantly increasing the molecular complexity.

Rearrangement Reactions and Skeletal Transformations.

The Ritter reaction is a well-established method for the synthesis of N-substituted amides from alcohols or alkenes in the presence of a strong acid and a nitrile. epa.gov For benzylic alcohols such as this compound, the reaction proceeds through the formation of a stable benzylic carbocation upon protonation of the hydroxyl group and subsequent loss of water. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-alkyl amide. researchgate.netnih.gov

The stability of the carbocation intermediate is a crucial factor for the success of the Ritter reaction. researchgate.net Diarylmethanols, like this compound, readily form stabilized secondary benzylic carbocations, making them suitable substrates for this transformation.

Recent research has focused on developing milder and more environmentally friendly catalysts for the Ritter reaction to avoid the use of corrosive mineral acids. One such approach involves the use of silica-bonded N-propyl sulphamic acid (SBNPSA) as a recyclable solid acid catalyst under solvent-free conditions. ias.ac.inias.ac.in While specific data for this compound is not available, the reaction of structurally similar diphenylmethanol (B121723) with various nitriles provides insight into the expected reactivity. The reaction of diphenylmethanol with acetonitrile (B52724) using SBNPSA as a catalyst at 80°C affords N-(diphenylmethyl)acetamide in high yield. ias.ac.in

| Benzylic Alcohol Substrate | Nitrile | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Diphenylmethanol | Acetonitrile | SBNPSA | 80°C, Solvent-free | N-(diphenylmethyl)acetamide | 92 | ias.ac.in |

| Diphenylmethanol | Benzonitrile | SBNPSA | 80°C, Solvent-free | N-(diphenylmethyl)benzamide | 90 | ias.ac.in |

| 4-Chlorodiphenylmethanol | Acetonitrile | SBNPSA | 80°C, Solvent-free | N-((4-chlorophenyl)(phenyl)methyl)acetamide | 93 | ias.ac.in |

| 4-Methyldiphenylmethanol | Acetonitrile | SBNPSA | 80°C, Solvent-free | N-((4-methylphenyl)(phenyl)methyl)acetamide | 91 | ias.ac.in |

Based on these findings, it is anticipated that the reaction of this compound with a nitrile, such as acetonitrile, in the presence of a suitable acid catalyst would yield the corresponding N-(1-(3-methoxyphenyl)-1-(p-tolyl)ethyl)acetamide.

Thioamides are important functional groups in organic synthesis and medicinal chemistry. A general and efficient one-pot method for the synthesis of thioamides from aryl methanols has been developed, which involves the reaction of the alcohol with an amide and elemental sulfur. researchgate.netmdpi.com This transformation is particularly relevant for this compound as a representative aryl methanol (B129727).

The reaction is catalyzed by ethylene (B1197577) diamine tetraacetic acid (EDTA), which is proposed to act as a hydrogen delivery agent. researchgate.net The mechanism is thought to involve the transfer of a proton from the benzylic carbon of the alcohol to a sulfur atom in a concerted C-H bond activation and C-S bond formation step. This method is applicable to a wide range of substituted aryl methanols. mdpi.com

The general protocol involves heating the aryl methanol, an amide (such as N,N-dimethylformamide or N-methylformamide), and elemental sulfur in the presence of a catalytic amount of EDTA. researchgate.net This approach provides a direct conversion of the alcohol functionality to a thioamide in a single step, avoiding the need for pre-functionalization of the starting material.

| Aryl Methanol Substrate | Amide | Sulfur Source | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| This compound | N,N-Dimethylformamide | Elemental Sulfur | EDTA | Heating | N,N-Dimethylthioamide | researchgate.netmdpi.com |

| Benzyl Alcohol | N-Methylformamide | Elemental Sulfur | EDTA | Heating | N-Methylthioamide | researchgate.netmdpi.com |

| 4-Methoxybenzyl alcohol | N,N-Dimethylformamide | Elemental Sulfur | EDTA | Heating | N,N-Dimethylthioamide | researchgate.netmdpi.com |

| 4-Chlorobenzyl alcohol | N-Formylmorpholine | Elemental Sulfur | EDTA | Heating | Morpholine-4-carbothioamide | researchgate.netmdpi.com |

This methodology represents a practical and versatile route for the transformation of this compound and other aryl methanols into valuable thioamide derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including (3-Methoxyphenyl)(p-tolyl)methanol. This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.

Detailed Structural Assignments via 1D and 2D NMR

The unequivocal assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals for this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While specific literature spectra for this exact compound are not widely available, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of closely related analogues such as (4-methoxyphenyl)(p-tolyl)methanol and (3-methoxyphenyl)(phenyl)methanol.

In the ¹H NMR spectrum, the aromatic protons of the 3-methoxyphenyl (B12655295) and p-tolyl rings would appear as a complex series of multiplets in the range of δ 6.7-7.3 ppm. The benzylic proton, being adjacent to two aromatic rings and a hydroxyl group, is expected to resonate as a singlet or a narrowly split multiplet around δ 5.8 ppm. The methyl protons of the p-tolyl group would give rise to a sharp singlet at approximately δ 2.3 ppm, while the methoxy (B1213986) protons on the 3-methoxyphenyl ring would also appear as a singlet around δ 3.8 ppm. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration and solvent, but would likely be observed between δ 2.0 and 3.0 ppm.

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atom of the benzylic C-OH group is anticipated to have a chemical shift in the range of δ 75-80 ppm. The aromatic carbons would generate a series of signals between δ 110 and 160 ppm. The carbon of the p-tolyl's methyl group would be found at approximately δ 21 ppm, and the methoxy carbon at around δ 55 ppm.

To resolve any ambiguities in these assignments, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) H-C correlations, allowing for the definitive assignment of quaternary carbons and the precise placement of substituents on the aromatic rings. For instance, an HMBC correlation between the methoxy protons and the C3 carbon of the 3-methoxyphenyl ring would confirm the substitution pattern.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzylic CH | ~5.8 | ~76 |

| Ar-H (p-tolyl) | ~7.1-7.3 | ~126-144 |

| Ar-H (3-methoxyphenyl) | ~6.7-7.2 | ~112-160 |

| CH₃ (p-tolyl) | ~2.3 | ~21 |

| OCH₃ | ~3.8 | ~55 |

| OH | Variable (e.g., ~2.2) | - |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics and exchange processes in molecules. For this compound, DNMR studies, particularly variable temperature NMR, could provide insights into the rotational barriers around the C-C bonds connecting the aromatic rings to the benzylic carbon.

At low temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the observation of distinct signals for chemically non-equivalent aromatic protons and carbons that are averaged at room temperature. By analyzing the coalescence of these signals as the temperature is increased, the energy barriers (ΔG‡) for these rotational processes can be calculated. This information is crucial for understanding the molecule's conformational preferences and flexibility, which can influence its reactivity and interactions with other molecules. While specific DNMR studies on this compound have not been reported, studies on other sterically hindered diarylmethanols have demonstrated the utility of this technique in elucidating their dynamic behavior in solution.

Single-Crystal X-ray Diffraction Analysis

Determination of Absolute Configuration of Chiral Derivatives

This compound is a chiral molecule, existing as a pair of enantiomers (R and S). While standard X-ray diffraction on a racemic crystal will yield the structure of both enantiomers, the determination of the absolute configuration of a single enantiomer requires either the use of a chiral derivatizing agent or the application of anomalous dispersion techniques, provided the crystal belongs to a non-centrosymmetric space group. The Cahn-Ingold-Prelog priority rules are used to assign the R or S descriptor to the chiral center. The determination of the absolute configuration is critical in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of enantiomers can differ significantly.

Investigation of Solid-State Molecular Conformation and Intermolecular Interactions

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential C-H···π or π-π stacking interactions between the aromatic rings. These non-covalent interactions play a crucial role in determining the melting point, solubility, and other macroscopic properties of the solid material. Understanding these interactions is fundamental for crystal engineering and the design of new materials with desired properties.

| Crystallographic Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Provides information on crystal symmetry |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths and Angles | Precise geometric parameters of the molecule |

| Torsion Angles | Describes the conformation of the molecule |

| Hydrogen Bonding Parameters | Details of intermolecular hydrogen bonds |

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (228.29 g/mol ). The fragmentation pattern would likely be dominated by the loss of a water molecule (M-18) due to the presence of the hydroxyl group, leading to a significant peak at m/z 210. Another prominent fragmentation pathway would be the cleavage of the C-C bond adjacent to the oxygen atom, resulting in the formation of stable benzylic cations. For example, the loss of the p-tolyl radical would generate a fragment ion corresponding to the 3-methoxybenzyl cation (m/z 121), while the loss of the 3-methoxyphenyl radical would produce the p-tolyl-carbinol cation (m/z 107).

By employing techniques such as tandem mass spectrometry (MS/MS) and isotopic labeling, it is possible to trace the pathways of chemical reactions involving this compound. By analyzing the mass spectra of reactants, intermediates, and products, researchers can gain detailed insights into reaction mechanisms, identify transient species, and understand the sequence of bond-breaking and bond-forming events. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Characterization

For this compound, the key vibrational modes would be associated with the hydroxyl, methoxy, and substituted benzene (B151609) ring functionalities.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol would appear in the 1200-1000 cm⁻¹ region. The methoxy group will exhibit a characteristic C-O-C asymmetric stretching vibration around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹). The C=C stretching vibrations within the aromatic rings will produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-690 cm⁻¹ range can provide information about the substitution patterns of the benzene rings.

Raman Spectroscopy: The Raman spectrum will provide complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, often produce strong Raman signals. The symmetric C=C stretching vibrations of the benzene rings are expected to be prominent. While the O-H stretch is typically weak in Raman spectra, the C-H stretching vibrations of the methyl and aromatic groups will be clearly visible. The symmetric stretching of non-polar bonds, such as the C-C bonds of the aromatic rings, will be particularly Raman active.

Table 2: Predicted Vibrational Spectroscopy Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3600-3200 | O-H Stretch (Alcohol) | FT-IR (Broad) |

| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 2960-2850 | Aliphatic C-H Stretch (Methyl) | FT-IR, Raman |

| ~2835 | C-H Stretch (Methoxy) | FT-IR |

| 1610, 1585, 1500, 1450 | Aromatic C=C Ring Stretch | FT-IR, Raman |

| ~1465 | Asymmetric C-H Bend (Methyl) | FT-IR |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | FT-IR |

| 1200-1000 | C-O Stretch (Secondary Alcohol) | FT-IR |

| ~1040 | Symmetric C-O-C Stretch (Aryl Ether) | FT-IR |

| 880-800 | C-H Out-of-Plane Bend (p-disubstituted) | FT-IR |

| 810-750, 725-690 | C-H Out-of-Plane Bend (m-disubstituted) | FT-IR |

Advanced Applications in Organic Synthesis and Materials Research

Building Block in the Synthesis of Complex Organic Molecules

The diaryl-methanol motif is a core structural feature in numerous biologically active compounds and serves as a key intermediate in their synthesis. acs.orgrsc.org The distinct electronic and steric properties of the 3-methoxyphenyl (B12655295) and p-tolyl groups in (3-Methoxyphenyl)(p-tolyl)methanol make it a valuable and precisely functionalized starting point for constructing more elaborate molecular architectures.

Chiral diarylmethanols are critical components and intermediates for a wide range of pharmaceuticals, including antihistamines and potent therapeutic agents for conditions like asthma. acs.org The synthesis of enantiomerically pure compounds is paramount in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. This compound can be obtained in its chiral, non-racemic form through the asymmetric reduction of its corresponding prochiral ketone, (3-methoxyphenyl)(p-tolyl)methanone.

Several established methods for the enantioselective reduction of prochiral ketones are applicable for producing chiral this compound. These methods often employ catalysts featuring chiral ligands to control the stereochemical outcome of the reaction.

Key Asymmetric Reduction Strategies:

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst (e.g., Ruthenium, Manganese) coordinated to a chiral ligand. researchgate.net For instance, RuPHOX-Ru catalyzed hydrogenation has been shown to be highly effective for a variety of diaryl ketones, achieving excellent yields and high enantiomeric excess (ee). researchgate.net

Asymmetric Hydrogenation: Direct hydrogenation using hydrogen gas with a chiral catalyst is another powerful technique. This approach is noted for its efficiency and atom economy. researchgate.net

Biocatalysis: Enzymes or whole-plant tissues can serve as effective biocatalysts for the asymmetric reduction of ketones, often providing high enantioselectivity under mild reaction conditions. nih.gov

The resulting enantiopure this compound is a valuable chiral building block. The hydroxyl-bearing stereogenic center can be used to direct subsequent reactions or can be substituted with retention or inversion of configuration to build more complex chiral molecules. acs.org

| Method | Typical Catalyst/Reagent | Key Advantages | Relevant Findings | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru, Mn, or other transition metals with chiral ligands (e.g., based on pseudo-dipeptides) | Mild conditions, operational simplicity, use of safe hydrogen sources like 2-propanol. | Efficient reduction of various acetophenone (B1666503) derivatives with excellent yields and enantiomeric excess. | researchgate.netsigmaaldrich.com |

| Asymmetric Arylation of Aldehydes | γ-amino thiols, organozinc reagents (ArZnBu) with chiral catalysts. | Builds the diaryl-methanol scaffold and sets the stereocenter in a single step. | Provides functionalized diaryl-methanols with high enantioselectivities (>90% ee) from readily available aryl bromides and aldehydes. | acs.orgacs.orgnih.gov |

| Asymmetric Hydrogenation of Ketones | RuPHOX-Ru catalysts. | High efficiency, applicable to a wide range of diaryl ketones, can be performed on a gram scale. | Produces chiral diaryl-methanols in up to 99% yield and 99% ee. | researchgate.net |

The total synthesis of complex natural products and active pharmaceutical ingredients (APIs) often involves the assembly of simpler, well-defined fragments. researchgate.netnih.gov Diaryl-methanols and their derivatives are frequently used as such fragments. While no published total synthesis has explicitly detailed the use of this compound as an intermediate, its structure is representative of the types of building blocks that are crucial in such endeavors.

For example, the asymmetric total synthesis of Taxol, a complex anticancer drug, relies on the meticulous, stepwise construction of its polycyclic core from smaller, functionalized intermediates. elsevierpure.com The synthesis involves numerous steps where chiral alcohols are key reactive handles for subsequent transformations. The this compound scaffold, with its two modifiable aromatic rings and central hydroxyl group, is well-suited for a similar role. It could be envisioned as a precursor fragment in the synthesis of complex biaryls or other architecturally rich molecules where the methoxy (B1213986) and methyl groups can be used for further chemical modification or to tune the electronic properties of the final molecule. nih.gov

Potential in Functional Material Design

The unique combination of a hydrogen-bonding hydroxyl group and rigid, bulky aromatic rings makes this compound an interesting candidate for the design of advanced functional materials.

While this compound is not a monomer in its current form, it can be chemically modified to become one. By introducing polymerizable functional groups, it could be incorporated into specialized polymers. For instance, conversion into a bisphenol-type structure would allow it to undergo polycondensation reactions to form poly(aryl ether ketone)s (PAEKs). tandfonline.com

Hypothetical Polymerization Pathway:

Functionalization: The aromatic rings of this compound could be further functionalized, for example, by adding hydroxyl or amino groups to create a di-functional monomer.

Polymerization: This newly formed monomer could then be reacted with a suitable co-monomer (e.g., a di-halo-aromatic compound) in a nucleophilic aromatic substitution polymerization.

Polymers incorporating such bulky, asymmetric diaryl-methanol units could exhibit unique properties, such as high thermal stability, amorphous morphology, and altered solubility, which are desirable for applications in specialty films, membranes, or high-performance engineering plastics. tandfonline.com

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. rsc.org The hydroxyl group of this compound is a primary hydrogen bond donor, while the oxygen of the methoxy group and the pi-systems of the aryl rings can act as hydrogen bond acceptors. These interactions are fundamental drivers of self-assembly.

In the solid state, it is highly probable that molecules of this compound would engage in hydrogen bonding to form well-defined assemblies, such as dimers, chains, or more complex networks. mdpi.com The specific arrangement would be dictated by the interplay between hydrogen bonding, van der Waals forces, and potential π–π stacking interactions between the aromatic rings. The study of crystal structures of similar complex organic molecules reveals that such hydrogen-bonding networks are a common and powerful tool for engineering specific solid-state architectures. mdpi.comrsc.org By controlling the crystallization conditions, it may be possible to direct the self-assembly of this compound to produce materials with specific, predictable packing arrangements and properties. nih.gov

| Application Area | Relevant Structural Feature | Potential Outcome/Property | Basis of Potential | Reference |

|---|---|---|---|---|

| Specialty Polymers | Bulky, asymmetric diaryl structure | Enhanced thermal stability, amorphous nature, improved solubility for processing. | Analogy with fluorinated poly(aryl ether ketone)s derived from complex bisphenol monomers. | tandfonline.com |

| Supramolecular Self-Assembly | -OH (hydrogen bond donor), -OCH3, and aryl rings (acceptors) | Formation of ordered crystalline structures (dimers, chains, networks) via hydrogen bonding and π-π stacking. | General principles of crystal engineering and self-assembly observed in other hydroxyl-containing organic molecules. | mdpi.comnih.gov |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.